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Introduction
Tolnidamine, a derivative of 1H-indazole-3-carboxylic acid, and its analogues represent a

significant class of compounds with potent antispermatogenic and anticancer activities. This

technical guide provides a comprehensive overview of the structural activity relationships

(SAR) of tolnidamine analogues, focusing on the key structural modifications that influence

their biological effects. The document details the experimental protocols for the synthesis and

biological evaluation of these compounds and visualizes the key signaling pathways involved in

their mechanism of action.

Core Structural Moiety and Key Analogues
The foundational structure for this class of compounds is the 1-benzyl-1H-indazole-3-carboxylic

acid core. Tolnidamine itself is 1-(4-chloro-2-methylbenzyl)-1H-indazole-3-carboxylic acid. Two

of the most extensively studied and potent analogues are Lonidamine (LND) and Adjudin (AF-

2364).

Lonidamine (LND): 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, is recognized for

both its antispermatogenic and anticancer properties.[1][2]

Adjudin (AF-2364): 1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide, an analogue of

lonidamine, is a promising non-hormonal male contraceptive candidate that acts by
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disrupting Sertoli-germ cell adhesion.[2][3]

Structural Activity Relationship (SAR)
The biological activity of tolnidamine analogues is highly dependent on the nature and position

of substituents on the benzyl ring and modifications at the 3-position of the indazole core.

Antispermatogenic Activity
The primary measure of antispermatogenic activity is the reduction in testicular weight and the

histological observation of disorganization and depletion of spermatocytes and spermatids in

the seminiferous tubules.[4]

Key SAR findings for antispermatogenic activity:

Substitution on the Benzyl Ring: Halogen substitution on the benzyl ring is crucial for potent

activity. Dichloro- and dibromo-substitutions, particularly at the 2 and 4 positions, significantly

enhance antispermatogenic effects.

Methyl Group Substitution: The presence of a methyl group on the benzyl ring, as seen in

tolnidamine, also contributes to activity.

Modifications at the 3-Position: Esterification of the carboxylic acid at the 3-position, for

instance, to form glycerol esters, can maintain or enhance potency. The conversion of the

carboxylic acid to a carbohydrazide, as in adjudin, leads to a highly potent compound that

specifically targets Sertoli-germ cell junctions.

Table 1: Quantitative Data on Antispermatogenic Activity of Tolnidamine Analogues
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Compound Structure Activity Reference

Tolnidamine

1-(4-chloro-2-

methylbenzyl)-1H-

indazole-3-carboxylic

acid

Potent

antispermatogenic

activity

Lonidamine (DICA)

1-(2,4-

dichlorobenzyl)-1H-

indazole-3-carboxylic

acid

Potent

antispermatogenic

activity; oral

administration of 50

mg/kg leads to

reversible infertility in

rats, while 500 mg/kg

causes permanent

sterility.

1-(2,4-

dibromobenzyl)-1H-

indazole-3-carboxylic

acid

Potent

antispermatogenic

activity

Adjudin (AF-2364)

1-(2,4-

dichlorobenzyl)-1H-

indazole-3-

carbohydrazide

Potent

antispermatogenic

activity by disrupting

Sertoli-germ cell

adhesion.

Anticancer Activity
The anticancer activity of tolnidamine analogues, particularly lonidamine, is attributed to their

ability to interfere with the energy metabolism of cancer cells.

Table 2: IC50 Values of Lonidamine against Various Cancer Cell Lines
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Cell Line Cancer Type IC50 (µM) Reference

A549 Human Lung Cancer 280 (MTT assay)

H1299 Human Lung Cancer

Data not explicitly

provided, but

synergistic effect with

ACNU observed.

H2030BrM3
Lung Cancer Brain

Metastasis

~200-300 (estimated

from graphical data)

A549 Lung Cancer
~200-300 (estimated

from graphical data)

Mechanism of Action
Lonidamine: Targeting Cellular Energy Metabolism
Lonidamine exerts its anticancer and antispermatogenic effects through a multi-pronged attack

on cellular energy metabolism, primarily targeting mitochondria.

Inhibition of Mitochondrial Complex II: Lonidamine inhibits the succinate-ubiquinone

reductase activity of mitochondrial complex II, leading to an accumulation of succinate. This

inhibition also results in the generation of reactive oxygen species (ROS).

Inhibition of Hexokinase: Lonidamine inhibits mitochondrially-bound hexokinase, a key

enzyme in glycolysis.

Inhibition of Mitochondrial Pyruvate Carrier (MPC): Lonidamine potently inhibits the transport

of pyruvate into the mitochondria, a crucial step for the tricarboxylic acid (TCA) cycle.

Induction of Apoptosis: The disruption of mitochondrial function, including the opening of the

mitochondrial permeability transition pore, leads to the release of pro-apoptotic factors like

cytochrome c, ultimately triggering caspase-dependent apoptosis. The apoptotic pathway

induced by lonidamine is independent of the p53 gene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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